4-Amino-N,N-dimethylbenzamide
Overview
Description
4-Amino-N,N-dimethylbenzamide is an organic compound with the molecular formula C9H12N2O. It is a derivative of benzamide, characterized by the presence of an amino group at the para position and two methyl groups attached to the nitrogen atom of the amide group. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and dye industries .
Biochemical Analysis
Biochemical Properties
4-Amino-N,N-dimethylbenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hydrolases and transferases, facilitating the transfer of functional groups and hydrolysis reactions. The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which stabilize the compound within the active sites of these enzymes .
Cellular Effects
This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, particularly those involving protein kinases and phosphatases. This compound can modulate gene expression by interacting with transcription factors and influencing the transcriptional machinery. Additionally, this compound impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of key metabolites .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For example, it may inhibit the activity of certain hydrolases by binding to their active sites and preventing substrate access. Conversely, it can activate transferases by stabilizing their active conformations. These interactions result in changes in gene expression and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions but may degrade when exposed to strong oxidizing agents or extreme pH levels. Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity. Threshold effects have been observed, where a specific dosage level triggers significant biological responses. High doses of this compound can cause adverse effects such as organ toxicity, metabolic disturbances, and alterations in normal physiological functions .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which facilitate its biotransformation into various metabolites. These metabolic pathways can influence the compound’s bioavailability and activity within the body. Additionally, this compound can affect metabolic flux by altering the levels of key metabolites and influencing the overall metabolic balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the compound’s movement across cellular membranes, ensuring its proper localization and accumulation. The distribution of this compound within tissues can vary depending on factors such as tissue type, blood flow, and the presence of specific binding proteins .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, the compound may localize to the nucleus, where it interacts with transcription factors and influences gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic enzymes and signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Amino-N,N-dimethylbenzamide can be synthesized through several methods:
Reaction of Isatoic Anhydride with Dimethylamine: This method involves the reaction of isatoic anhydride with dimethylamine or dimethylamino aminic acid.
Hydrogenation of Nitro Compounds: Another method involves the hydrogenation of 4-nitro-N,N-dimethylbenzamide.
Industrial Production Methods
Industrial production of this compound often utilizes the reaction of isatoic anhydride with dimethylamine due to the availability and cost-effectiveness of the raw materials. The process is designed to maximize yield and minimize by-products, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Amino-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups, as seen in the hydrogenation process.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted benzamides, quinones, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Amino-N,N-dimethylbenzamide has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs and active pharmaceutical ingredients.
Agrochemicals: The compound is utilized in the production of herbicides and pesticides.
Dye Industry: It serves as a precursor for the synthesis of dyes and pigments used in textiles and other materials
Mechanism of Action
The mechanism of action of 4-Amino-N,N-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylbenzamide: Lacks the amino group, making it less reactive in certain substitution reactions.
4-Amino-N,N-diethylbenzamide: Contains ethyl groups instead of methyl groups, affecting its solubility and reactivity.
4-Amino-N,N-dipropylbenzamide: Similar structure but with propyl groups, leading to different physical and chemical properties.
Uniqueness
4-Amino-N,N-dimethylbenzamide is unique due to its specific combination of functional groups, which confer distinct reactivity and solubility properties. This makes it particularly valuable in the synthesis of pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
4-amino-N,N-dimethylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-11(2)9(12)7-3-5-8(10)6-4-7/h3-6H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEPGWLBMAAEBCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50284378 | |
Record name | 4-Amino-N,N-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50284378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6331-71-1 | |
Record name | 6331-71-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=233921 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6331-71-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37002 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Amino-N,N-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50284378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-N,N-dimethylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 4-Amino-N,N-dimethylbenzamide formed in the environment?
A: Research indicates that this compound is not a naturally occurring compound but can be generated through the photodegradation of the herbicide fenuron (3-phenyl-1,1-dimethylurea). When a solution containing fenuron and humic acid is exposed to UV radiation at 253.7 nm, a process mimicking sunlight exposure in the environment, fenuron undergoes both direct and indirect phototransformation. The direct photooxidation pathway leads to the formation of this compound, alongside 2-amino-N,N-dimethylbenzamide []. This highlights the potential role of environmental photochemical processes in the degradation of pollutants like fenuron and the formation of new compounds.
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